

PF-04217903 (CAS 956905-27-4): A Technical Whitepaper

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Compound of Interest

Compound Name: PF-04217903

Cat. No.: B1663016

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Abstract

PF-04217903, with CAS number 956905-27-4, is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.^{[1][2]} As an ATP-competitive inhibitor, it demonstrates significant anti-neoplastic activity by disrupting the HGF/c-Met signaling pathway, which is crucial in tumor cell proliferation, survival, migration, and invasion.^{[1][3]} This document provides a comprehensive technical overview of **PF-04217903**, summarizing key quantitative data, detailing experimental protocols from preclinical studies, and visualizing associated biological pathways and workflows.

Introduction

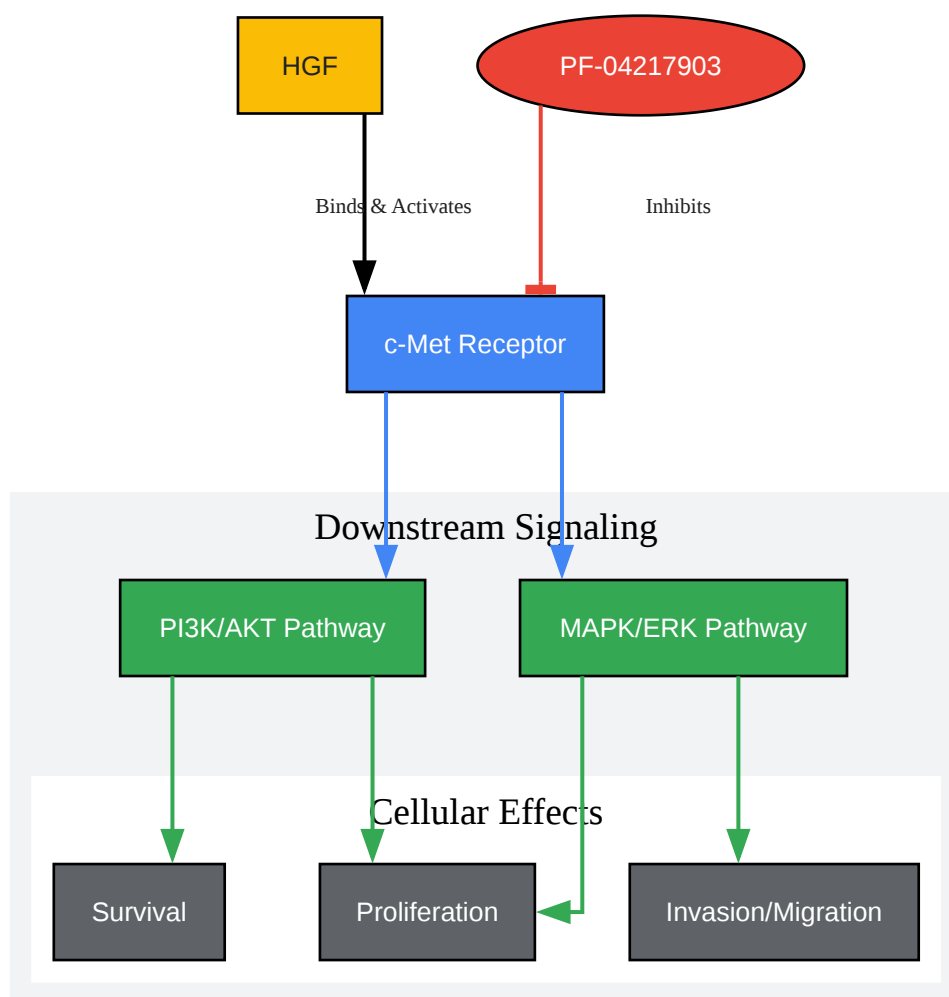
The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that plays a pivotal role in normal cellular functions, including embryogenesis and tissue regeneration.^[4] However, dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or autocrine/paracrine activation, is strongly implicated in the progression and metastasis of numerous human cancers.^{[4][5]} **PF-04217903** has emerged as one of the most selective c-Met inhibitors, exhibiting over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases, making it a valuable tool for targeted cancer therapy research.^{[3][5]}

Physicochemical Properties

Property	Value
CAS Number	956905-27-4[2][6]
Molecular Formula	C ₁₉ H ₁₆ N ₈ O[2][7]
Molecular Weight	372.38 g/mol [2]
Appearance	Solid[6]

Mechanism of Action

PF-04217903 functions as an ATP-competitive inhibitor of the c-Met kinase.[2][3] By binding to the ATP-binding site of the c-Met receptor, it prevents the phosphorylation and subsequent activation of the kinase. This blockade disrupts downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for driving tumor cell growth, survival, and motility.[2][8]



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Figure 1: PF-04217903 Mechanism of Action.

Quantitative In Vitro Activity

PF-04217903 has demonstrated potent and selective inhibitory activity across various in vitro assays.

Table 1: Kinase Inhibition

Target	Assay Type	Value
Human c-Met	Ki	4.8 nM[6]

Table 2: Cellular Activity (IC50 Values)

Cell Line	Cancer Type	Assay	IC50 (nM)
GTL-16	Gastric Carcinoma	Proliferation	12[6][7]
NCI-H1993	NSCLC	Proliferation	30[6]
GTL-16	Gastric Carcinoma	Apoptosis	31[6][7]
NCI-H441	Lung Carcinoma	HGF-mediated Migration	11[7]
NCI-H441	Lung Carcinoma	Matrigel Invasion	7 - 12.5[6]
HUVEC	Endothelial	HGF-stimulated c-Met Phosphorylation	4.6[5]
HUVEC	Endothelial	HGF-mediated Survival	12[5][9]
HUVEC	Endothelial	HGF-mediated Apoptosis Induction	7[5]
HUVEC	Endothelial	HGF-mediated Matrigel Invasion	27[5]

Quantitative In Vivo Efficacy

Preclinical studies in xenograft models have shown significant dose-dependent anti-tumor activity.

Table 3: In Vivo Tumor Growth Inhibition (TGI)

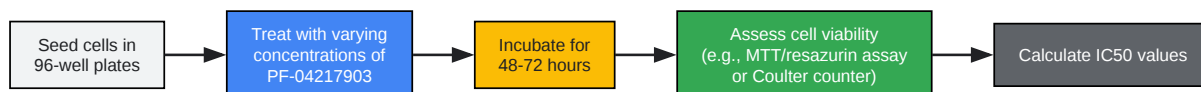
Xenograft Model	Cancer Type	Dose	TGI (%)
U87MG	Glioblastoma	10 mg/kg	68% ^[5]
U87MG	Glioblastoma	30 mg/kg	84% ^[5]
HT29	Colon Carcinoma	50 mg/kg/day	38-40% ^{[3][5]}
Colo205	Colon Carcinoma	Not specified	44% ^[5]
MDA-MB-231	Breast Carcinoma	Not specified	43% ^[5]
NCI-H292	NSCLC	Not specified	39% ^[5]

Table 4: Combination Therapy in HT29 Xenograft Model

Treatment	TGI (%)
PF-04217903 alone	38% ^{[3][5]}
RON shRNA alone	56% ^{[3][5]}
PF-04217903 + RON shRNA	77% ^{[3][5]}

Experimental Protocols

Cell Proliferation Assay



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Figure 2: Cell Proliferation Assay Workflow.

Methodology:

- Tumor cells were seeded at a low density in 96-well plates.^[10]

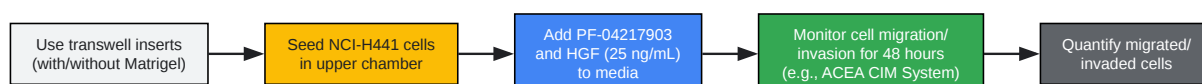
- Cells were treated with a range of concentrations of **PF-04217903**. For cell lines not exhibiting autocrine signaling, HGF (e.g., 20 ng/mL) was added to stimulate the c-Met pathway.[10]
- Following a 48- to 72-hour incubation period, cell viability was assessed.[6] This can be accomplished using methods such as MTT or resazurin-based assays to measure metabolic activity, or by direct cell counting using a Coulter counter.[10][11]
- The half-maximal inhibitory concentration (IC₅₀) was then calculated from the dose-response curves.

Apoptosis Assay

Methodology:

- GTL-16 cells were cultured in growth media (RPMI + 10% FBS).[10]
- The cells were treated with various concentrations of **PF-04217903** for 24 hours.[10]
- Apoptosis was quantified using a single-stranded DNA (ssDNA) Apoptosis ELISA Kit, which measures the amount of denatured DNA characteristic of apoptotic cells.[10]
- Results were expressed as a percentage of the control (untreated) cells.[10]

Cell Migration and Invasion Assay



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Figure 3: Cell Migration/Invasion Assay Workflow.

Methodology:

- NCI-H441 cells were used in a transwell assay system (e.g., ACEA CIM Cell System). For invasion assays, the transwell membrane was coated with a layer of Matrigel.[10]

- Cells were seeded in the upper chamber of the transwell insert.
- The media contained HGF (25 ng/mL) to act as a chemoattractant, along with designated concentrations of **PF-04217903**.[\[10\]](#)
- The migration (across the membrane) and invasion (through the Matrigel and membrane) of cells to the lower chamber was monitored in real-time for 48 hours.[\[10\]](#)
- The number of migrated/invaded cells was quantified to determine the inhibitory effect of the compound.

In Vivo Xenograft Studies

Methodology:

- Athymic nude mice were subcutaneously implanted with human tumor cells (e.g., GTL-16, U87MG, HT29).
- Once tumors reached a predetermined volume (e.g., 170-400 mm³), mice were randomized into vehicle control and treatment groups.[\[10\]](#)
- **PF-04217903** was administered orally at specified doses and schedules (e.g., once daily).[\[10\]](#)
- Tumor volumes were measured regularly throughout the study to assess tumor growth inhibition.
- At the end of the study, tumors and plasma were collected for pharmacodynamic biomarker analysis, such as c-Met phosphorylation, Ki67 (proliferation marker), and cleaved caspase-3 (apoptosis marker), via methods like Western blot and immunohistochemistry.[\[5\]](#)[\[10\]](#)

Potential Resistance Mechanisms

Prolonged treatment with c-Met inhibitors can lead to acquired resistance. Preclinical studies on **PF-04217903** and other c-Met inhibitors have identified several potential mechanisms:

- **Oncogene Switching:** In U87MG xenografts, **PF-04217903** treatment strongly induced the phosphorylation of PDGFR β , suggesting a switch in signaling pathways that could

compromise the inhibitor's efficacy.[3][5]

- Downstream Pathway Activation: Mutations or overexpression of downstream signaling molecules, such as KRAS, HRAS, or PI3K, can confer resistance by bypassing the need for c-Met activation.[8]
- Secondary Mutations: A secondary mutation in the c-Met kinase domain (M1268T) was identified in a patient treated with **PF-04217903** in a Phase I clinical trial, which can reduce drug affinity.[12]

Conclusion

PF-04217903 is a highly selective and potent c-Met inhibitor with significant preclinical anti-tumor and anti-angiogenic activity.[3][5] Its efficacy has been demonstrated in both in vitro and in vivo models, particularly those with MET gene amplification or HGF/c-Met autocrine loops.[3] The detailed data and protocols presented in this guide underscore its importance as a research tool for investigating c-Met signaling and as a foundational molecule for the development of targeted cancer therapies. Further research into combination strategies and mechanisms of resistance is crucial for optimizing its potential clinical application.

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